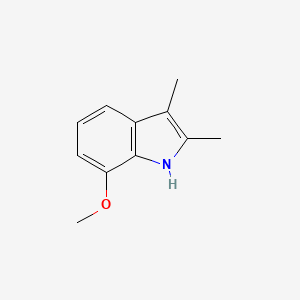
7-methoxy-2,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry . The compound’s structure includes a methoxy group at the 7th position and two methyl groups at the 2nd and 3rd positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,3-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions . Another method includes the N-alkylation of 7-methoxy-2-methylindole with specific alkylating agents, followed by further functionalization steps .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-Methoxy-2,3-dimethyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-methoxy-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target . For example, it has been shown to inhibit tobacco cell growth, which can be partially reversed by indole and tryptophan .
Comparison with Similar Compounds
- 7-Methoxyindole
- 2,3-Dimethylindole
- Indole-3-acetic acid
Comparison: 7-Methoxy-2,3-dimethyl-1H-indole is unique due to the presence of both methoxy and dimethyl groups, which influence its chemical reactivity and biological activity. Compared to 7-methoxyindole, the additional methyl groups provide different steric and electronic effects, potentially leading to distinct biological activities .
Properties
CAS No. |
53918-89-1 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-methoxy-2,3-dimethyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-9(7)5-4-6-10(11)13-3/h4-6,12H,1-3H3 |
InChI Key |
QDRXDIHPWDIKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


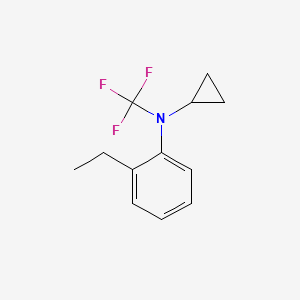
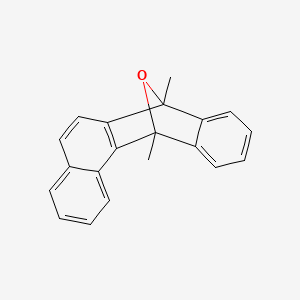
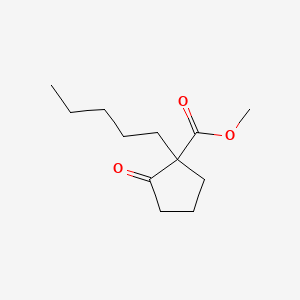
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)
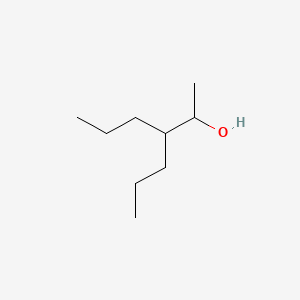

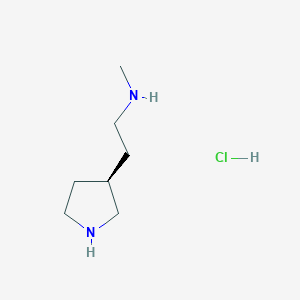
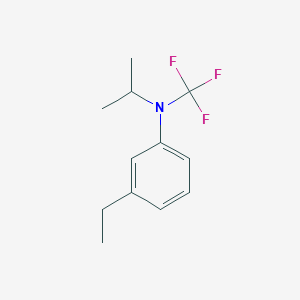
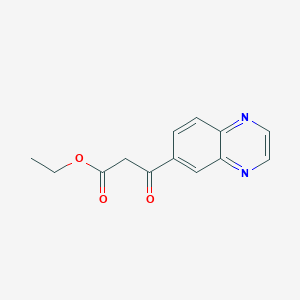
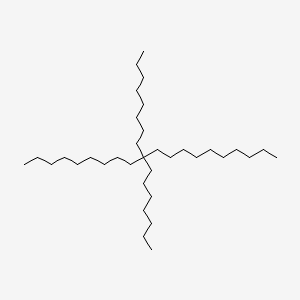
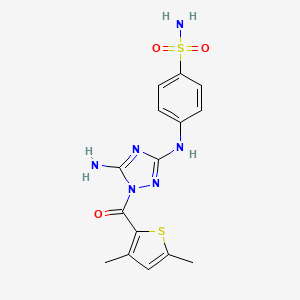


![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
